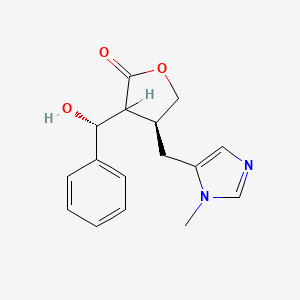![molecular formula C22H30N6O5S B13825786 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one is a complex organic compound known for its role as an impurity in the synthesis of sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension . This compound is also referred to as Sildenafil Impurity A and has a molecular weight of 488.60 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one involves multiple steps. One common method includes the amidation of an aminopyrazole derivative with the appropriate benzoyl chloride, followed by cyclization mediated by hydrogen peroxide under basic conditions to form the pyrimidinone heterocycle ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is typically produced as a byproduct or impurity during the large-scale synthesis of sildenafil. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one has several scientific research applications:
Biology: Studied for its interactions with biological molecules and potential biological activities.
Industry: Utilized in quality control processes during the manufacturing of sildenafil and related compounds.
Mécanisme D'action
The mechanism of action of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one is not well-documented, as it is primarily studied as an impurity. its structural similarity to sildenafil suggests it may interact with similar molecular targets, such as phosphodiesterase type 5 (PDE5). This interaction could potentially inhibit PDE5 activity, leading to increased levels of cyclic GMP and subsequent vasodilation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sildenafil: The parent compound, used to treat erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Another PDE5 inhibitor with a similar structure and function.
Tadalafil: A longer-acting PDE5 inhibitor used for similar medical conditions.
Uniqueness
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one is unique due to its specific structural modifications, which distinguish it from other PDE5 inhibitors. These modifications may influence its chemical reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C22H30N6O5S |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one |
InChI |
InChI=1S/C22H30N6O5S/c1-5-7-17-19-20(26(4)24-17)22(29)28(30)21(23-19)16-14-15(8-9-18(16)33-6-2)34(31,32)27-12-10-25(3)11-13-27/h8-9,14,28H,5-7,10-13H2,1-4H3 |
Clé InChI |
TXUYMPCPOVUTBF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2=C1N=C([NH+](C2=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)
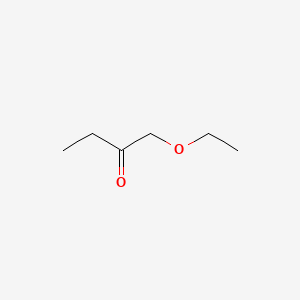
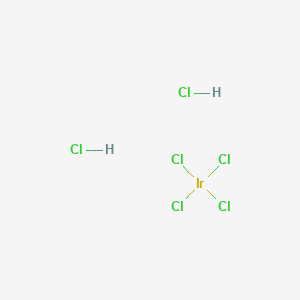
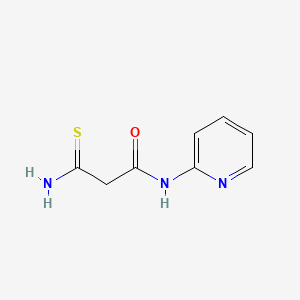
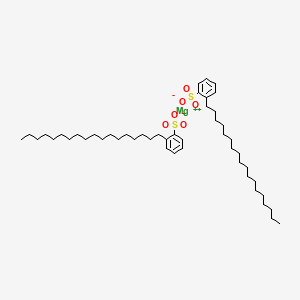

![3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B13825749.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
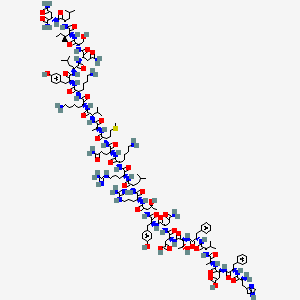
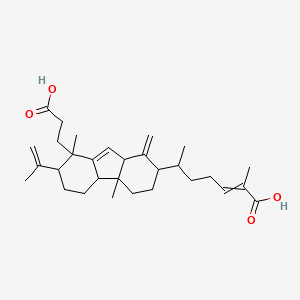

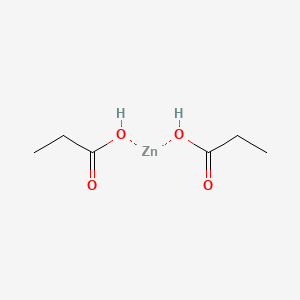
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
